molecular formula C9H10N6OS B5817176 2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE

2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE

Cat. No.: B5817176
M. Wt: 250.28 g/mol
InChI Key: MGDDGVVTEQKDQF-OIXVIMQBSA-N
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Description

2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE is a complex organic compound that features a triazole ring, a thiophene ring, and a hydrazinecarboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Attachment of the Thiophene Ring: This step may involve a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Hydrazinecarboxamide Group: This could involve the reaction of a hydrazine derivative with a carboxylic acid or ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the triazole ring or the hydrazinecarboxamide group.

    Substitution: Substitution reactions might occur at various positions on the triazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or as ligands for various receptors.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds often exhibit antifungal and antibacterial activities.

    Thiophene Derivatives: Known for their applications in organic electronics and as intermediates in the synthesis of pharmaceuticals.

    Hydrazinecarboxamide Derivatives: These compounds can act as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE lies in its combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other compounds.

Properties

IUPAC Name

[(Z)-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6OS/c10-9(16)14-12-2-8-1-7(4-17-8)3-15-6-11-5-13-15/h1-2,4-6H,3H2,(H3,10,14,16)/b12-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDDGVVTEQKDQF-OIXVIMQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN2C=NC=N2)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1CN2C=NC=N2)/C=N\NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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